molecular formula C21H19ClF3N3O3 B1193722 1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No. B1193722
M. Wt: 453.85
InChI Key: RSUJVXBELMZOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VBIT-3 is an inhibitor of VDAC1, the outer mitochondrial membrane protein known as voltage-dependent anion channel 1. VBIT-4 inhibits VDAC1 oligomerization, apoptosis, and mitochondrial dysfunction.

Scientific Research Applications

Anticonvulsant Activity

  • A series of derivatives including 1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione have been synthesized and tested for anticonvulsant activity. They displayed effectiveness in various seizure models, with some showing high activity in the 6-Hz psychomotor seizure test as well as in the maximal electroshock and subcutaneous pentylenetetrazole screens. The molecules were found to be effective in at least one seizure model, indicating their potential utility in treating epilepsy and related disorders (Kamiński, Rzepka, & Obniska, 2011).

Mechanism of Action Studies

  • Investigations into the mechanism of action revealed that certain derivatives of this compound could block sodium channels (site 2) and L-type calcium channels. This suggests their potential role in modulating neuronal excitability and could provide a scientific basis for their anticonvulsant properties (Rybka et al., 2017).

Neurotoxicity and Safety Evaluations

  • Neurotoxicity assessments, crucial for determining the safety profile of anticonvulsant drugs, have been conducted. Most derivatives, including the compound , showed lower neurotoxicity compared to reference antiepileptic drugs, making them potentially safer alternatives for epilepsy treatment (Rybka et al., 2014).

Pharmacokinetics and Drug Metabolism

  • Pharmacokinetic studies involving similar compounds have been conducted to understand the drug's behavior in biological systems. These studies are essential for optimizing the drug's efficacy and minimizing adverse effects (Chavez-Eng, Constanzer, & Matuszewski, 1997).

properties

Product Name

1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

Molecular Formula

C21H19ClF3N3O3

Molecular Weight

453.85

IUPAC Name

1-(4-Chloro-phenyl)-3-[4-(4-trifluoromethoxy-phenyl)-piperazin-1-yl]-pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19ClF3N3O3/c22-14-1-3-16(4-2-14)28-19(29)13-18(20(28)30)27-11-9-26(10-12-27)15-5-7-17(8-6-15)31-21(23,24)25/h1-8,18H,9-13H2

InChI Key

RSUJVXBELMZOKK-UHFFFAOYSA-N

SMILES

O=C(C(N1CCN(C2=CC=C(OC(F)(F)F)C=C2)CC1)C3)N(C4=CC=C(Cl)C=C4)C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VBIT-3;  VBIT3;  VBIT 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

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